Welcome to the BenchChem Online Store!
molecular formula C11H10Cl2O4 B8607522 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid

Cat. No. B8607522
M. Wt: 277.10 g/mol
InChI Key: KJCKIDCFGOHRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04751244

Procedure details

A mixture of 2,3-dichloro-4-formylphenol (5.73 g., 0.03 mole), ethyl 4-bromobutyrate (11.7 g., 0.06 mole) and potassium carbonate (8.28 g., 0.06 mole) in dimethylformamide (25 ml.) is heated at 50°-60° C. for 11/2 hours. Water (50 ml.) is added and the mixture is extracted with ether. The ether extract is dried and evaporated. To the residue is added a solution composed of 48 ml. of 40% sodium bisulfite and 12 ml. of alcohol. The precipitated 4isulfite addition compound then is washed with alcohol and ether. The solid is suspended in water heated in a steam bath. An oily layer of the free aldehyde is formed. The hot water then is decanted and the oily layer is extracted with ether and the ether evaporated. The residue is heated to 80° C. in a mixture of potassium hydroxide (2.8 g.), methanol (30 ml.) and water (5 ml.), the resulting solution is evaporated to dryness and the residue dissolved in water. Upon acidification a solid separates. The solid is crystallized from benzene to obtain 2.9 g. of 4-(2,3-dichloro-4-formylphenoxy)butyric acid, M.P. 147°-148° C.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([CH:9]=[O:10])[CH:5]=[CH:4][C:3]=1[OH:11].Br[CH2:13][CH2:14][CH2:15][C:16]([O:18]CC)=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([CH:9]=[O:10])[CH:5]=[CH:4][C:3]=1[O:11][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)C=O)O
Name
Quantity
11.7 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 50°-60° C. for 11/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the residue is added a solution
WASH
Type
WASH
Details
The precipitated 4isulfite addition compound then is washed with alcohol and ether
TEMPERATURE
Type
TEMPERATURE
Details
heated in a steam bath

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCC(=O)O)C=CC(=C1Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.